[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes multiple unsaturated bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of a hydroxyl-containing fatty acid with another unsaturated fatty acid. The reaction is usually carried out under mild conditions to preserve the integrity of the unsaturated bonds. Common reagents include dicyclohexylcarbodiimide and dimethylaminopyridine, which act as catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated bonds can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its role in cellular processes, particularly in lipid metabolism and signaling pathways.
Medicine
In medicine, there is interest in its potential therapeutic applications, including its anti-inflammatory and antioxidant properties.
Industry
In the industrial sector, this compound is explored for its use in the production of biodegradable polymers and as a component in specialty lubricants.
Mechanism of Action
The mechanism by which [(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate exerts its effects involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The unsaturated bonds and hydroxyl group play crucial roles in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with similar unsaturated bonds.
Alpha-Linolenic Acid: Another polyunsaturated fatty acid with three double bonds.
Glycerol Esters: Compounds with similar ester linkages but different fatty acid compositions.
Uniqueness
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of unsaturated bonds and hydroxyl group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C39H66O5 |
---|---|
Molecular Weight |
614.9 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37,40H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 |
InChI Key |
PGXBELQFNRPKBC-WBVIKXMWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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